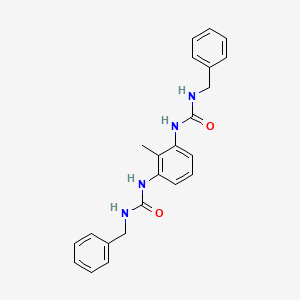
(2-Ethylhexyl)dimethyloctylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylhexyl)dimethyloctylammonium chloride is a quaternary ammonium compound with the molecular formula C18H40ClN . It is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
The synthesis of (2-Ethylhexyl)dimethyloctylammonium chloride typically involves the quaternization of tertiary amines with alkyl halides. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
(2-Ethylhexyl)dimethyloctylammonium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various anionic salts for substitution reactions.
Scientific Research Applications
(2-Ethylhexyl)dimethyloctylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It serves as a surfactant in the preparation of biological samples.
Medicine: It is investigated for its potential antimicrobial properties.
Industry: It is used in the formulation of cleaning agents and disinfectants.
Mechanism of Action
The mechanism of action of (2-Ethylhexyl)dimethyloctylammonium chloride involves its interaction with cell membranes, leading to disruption of membrane integrity. This results in the leakage of cellular contents and eventual cell death. The compound targets lipid bilayers and proteins within the membrane, disrupting their normal function .
Comparison with Similar Compounds
(2-Ethylhexyl)dimethyloctylammonium chloride can be compared with other quaternary ammonium compounds such as:
Benzalkonium chloride: Known for its antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antiseptic.
Dodecyltrimethylammonium chloride: Commonly used in detergents and disinfectants. The uniqueness of this compound lies in its specific alkyl chain structure, which imparts distinct physicochemical properties and applications.
Properties
CAS No. |
94277-44-8 |
|---|---|
Molecular Formula |
C18H40ClN |
Molecular Weight |
306.0 g/mol |
IUPAC Name |
2-ethylhexyl-dimethyl-octylazanium;chloride |
InChI |
InChI=1S/C18H40N.ClH/c1-6-9-11-12-13-14-16-19(4,5)17-18(8-3)15-10-7-2;/h18H,6-17H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
MZJWYVVDXDOBNN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CC(CC)CCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


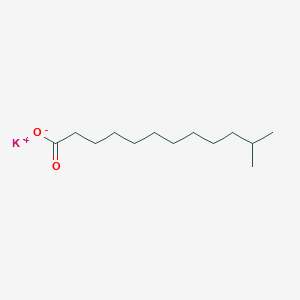
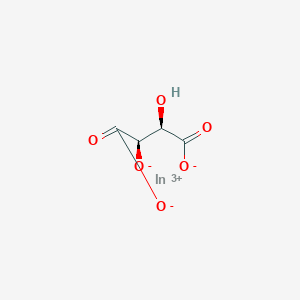
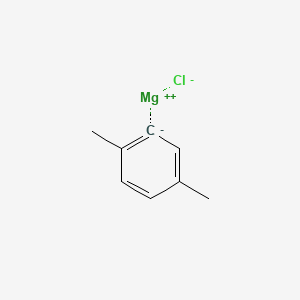
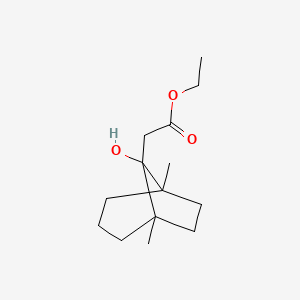

![[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane](/img/structure/B12668050.png)

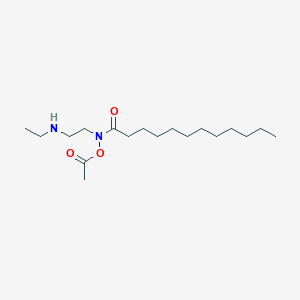
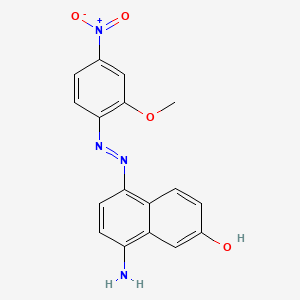
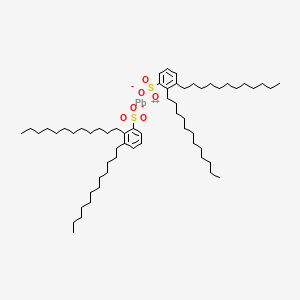
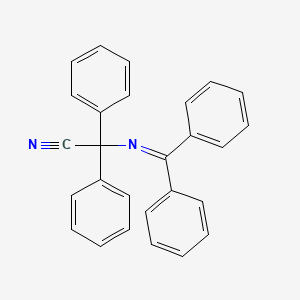
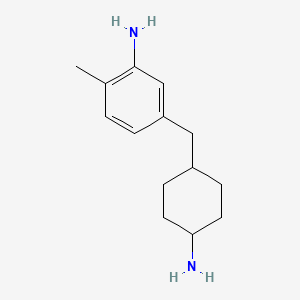
![barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate](/img/structure/B12668076.png)
